6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine
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Overview
Description
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine is a complex organic compound that features a unique combination of pyridine, triazole, and pyrimidine rings. The presence of chlorine, trifluoromethyl, and methylsulfanyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine typically involves multiple steps, starting with the preparation of the pyridine and triazole intermediates. The reaction conditions often include the use of strong bases, such as n-butyllithium, and solvents like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yields .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and distillation-based separation are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like palladium on carbon for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxide and sulfone derivatives, amines, and various substituted derivatives depending on the nucleophiles used .
Scientific Research Applications
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine amide derivatives: These compounds share the trifluoromethyl and pyridine moieties and exhibit similar biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a similar fused ring structure and are known for their stability and biological activities.
Uniqueness
6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine stands out due to its combination of chlorine, trifluoromethyl, and methylsulfanyl groups, which confer unique chemical and biological properties .
Biological Activity
The compound 6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-(methylsulfanyl)(1,2,4)triazolo[1,5-a]pyrimidine is a member of the triazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C15H13ClF3N3S, with a molecular weight of approximately 363.79 g/mol. It exhibits a melting point range of 149-151 °C . The presence of the trifluoromethyl group and the pyridine moiety contributes to its unique properties and biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, derivatives such as WS-898 have been shown to inhibit P-glycoprotein (ABCB1), a key player in multidrug resistance in cancer cells. WS-898 demonstrated an IC50 value of 5.0 nM against drug-resistant cell lines, significantly enhancing the efficacy of paclitaxel in vivo without evident toxicity . This suggests that compounds like this compound may similarly influence drug resistance mechanisms.
Anti-inflammatory Activity
The compound's structural analogs have shown promising anti-inflammatory effects. In particular, studies on pyrimidine derivatives indicated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the triazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. The introduction of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency against specific targets such as COX enzymes and ABCB1. Furthermore, the methylsulfanyl group appears to play a role in modulating solubility and bioavailability .
Case Studies and Experimental Findings
Properties
IUPAC Name |
6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N5S/c1-22-11-19-10-18-3-6(5-21(10)20-11)9-8(13)2-7(4-17-9)12(14,15)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTSMLIEVXSSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C=NC2=N1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.